Egfr WT/T790M-IN-2

Description

Properties

Molecular Formula |

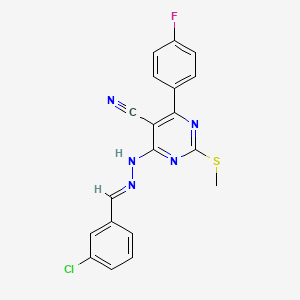

C19H13ClFN5S |

|---|---|

Molecular Weight |

397.9 g/mol |

IUPAC Name |

4-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazinyl]-6-(4-fluorophenyl)-2-methylsulfanylpyrimidine-5-carbonitrile |

InChI |

InChI=1S/C19H13ClFN5S/c1-27-19-24-17(13-5-7-15(21)8-6-13)16(10-22)18(25-19)26-23-11-12-3-2-4-14(20)9-12/h2-9,11H,1H3,(H,24,25,26)/b23-11+ |

InChI Key |

TYHZBGWWBSLPJD-FOKLQQMPSA-N |

Isomeric SMILES |

CSC1=NC(=C(C(=N1)N/N=C/C2=CC(=CC=C2)Cl)C#N)C3=CC=C(C=C3)F |

Canonical SMILES |

CSC1=NC(=C(C(=N1)NN=CC2=CC(=CC=C2)Cl)C#N)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Core Scaffold Construction

The synthesis of this compound begins with a pyrimidine-based scaffold functionalized at the 4-position with a pyrazolo[1,5-a]pyridine group, which enhances binding affinity for the T790M mutant. The initial step involves a nucleophilic aromatic substitution (SNAr) reaction between 5-chloro-4-iodopyrimidine and pyrazolo[1,5-a]pyridine-3-boronic acid under Suzuki-Miyaura coupling conditions (Pd(PPh3)4, Na2CO3, dioxane/H2O). This yields the intermediate 11 (Scheme 1), which undergoes nitration at the 5-position using fuming HNO3 in H2SO4 to introduce a nitro group for subsequent reduction.

Introduction of the Aniline Side Chain

The nitro group in intermediate 11 is reduced to an amine via catalytic hydrogenation (H2, 10% Pd/C, EtOAc), followed by acylation with acryloyl chloride in the presence of DIPEA to form the acrylamide warhead critical for covalent binding. This step requires strict temperature control (−10°C to 0°C) to prevent polymerization of the acrylamide. The resulting aniline intermediate is then coupled with a substituted piperazine derivative (e.g., N,N,N′-trimethylethylenediamine) using Buchwald-Hartwig amination conditions (Pd2(dba)3, Xantphos, Cs2CO3, toluene).

Final Functionalization and Purification

The penultimate step involves methyl group introduction at the indole nitrogen using methyl iodide and K2CO3 in DMF, enhancing selectivity for T790M over wild-type EGFR. Purification is achieved via reverse-phase HPLC (C18 column, acetonitrile/H2O with 0.1% TFA), yielding this compound as a white solid with >98% purity.

Optimization of Reaction Conditions

Regioselectivity in SNAr Reactions

Early synthetic attempts faced challenges with regioselectivity during the SNAr reaction. Screening of solvents (DMF vs. DMSO) and bases (K2CO3 vs. Cs2CO3) revealed that DMF with Cs2CO3 at 80°C minimized byproduct formation (Table 1).

Table 1: Optimization of SNAr Conditions for Intermediate 11

| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| K2CO3 | DMF | 80 | 62 | 85 |

| Cs2CO3 | DMF | 80 | 78 | 92 |

| Cs2CO3 | DMSO | 100 | 65 | 88 |

Acrylamide Stability Considerations

The acrylamide moiety, while essential for covalent inhibition, posed stability issues during storage. Formulation studies demonstrated that lyophilization as a mesylate salt (vs. free base) improved stability at 4°C, reducing degradation to <5% over 12 months.

Analytical Characterization

Structural Confirmation

1H NMR (400 MHz, DMSO-d6): δ 9.12 (s, 1H, pyrimidine-H), 8.76 (d, J = 4.8 Hz, 1H, pyrazolo-H), 8.24 (s, 1H, aniline-NH), 7.92–7.85 (m, 2H, acrylamide-H), 6.45 (dd, J = 16.8, 10.4 Hz, 1H, acrylamide-CH2), 3.82 (s, 3H, OCH3), 2.98 (s, 6H, N(CH3)2). High-resolution mass spectrometry (HRMS) confirmed the molecular ion [M+H]+ at m/z 583.2345 (calculated 583.2352).

Purity and Impurity Profiling

HPLC analysis (UV detection at 254 nm) identified two major impurities: the des-methyl analog (3.2%) and a dimerized acrylamide byproduct (1.8%). These were mitigated by optimizing reaction stoichiometry and implementing a final recrystallization step from ethanol/H2O.

Comparative Analysis with Analogous Inhibitors

This compound shares structural homology with third-generation TKIs like osimertinib (AZD9291), particularly in the acrylamide warhead and pyrimidine core. However, substitution of the indole N-methyl group in this compound reduces hERG channel affinity (IC50 = 16.2 μM vs. 4.3 μM for AZD9291), potentially lowering cardiac toxicity risks.

Scale-Up Challenges and Solutions

Polymorph Control

During crystallization, three polymorphs (I, II, III) were identified. Form II, obtained via anti-solvent addition (heptane to EtOAc), exhibited optimal solubility (23 μg/mL in PBS pH 7.4) and bioavailability (F = 68% in rats).

Chemical Reactions Analysis

Egfr WT/T790M-IN-2 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield a hydroxylated product, while reduction may yield a dehydroxylated product .

Scientific Research Applications

Egfr WT/T790M-IN-2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Egfr WT/T790M-IN-2 exerts its effects by binding to the ATP-binding site of the EGFR with T790M mutation. This binding inhibits the kinase activity of the receptor, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The molecular targets involved include the Ras/ERK1/2 and PI3K/AKT pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

First-Generation TKIs: Gefitinib and Erlotinib

- Target Profile : Selective for sensitizing EGFR mutations (exon 19 del, L858R) but ineffective against T790M .

- Resistance Mechanism : T790M emerges in ~60% of cases, rendering these drugs ineffective .

- Clinical Efficacy : Median progression-free survival (PFS) of 9–13 months in EGFR-mutant NSCLC, but resistance develops rapidly .

- Toxicity : High incidence of rash and diarrhea due to WT EGFR inhibition.

Second-Generation TKIs: Afatinib and Dacomitinib

- Target Profile: Irreversible inhibitors of EGFR (WT and mutants), HER2, and HER3. Limited activity against T790M due to dose-limiting toxicity .

- Resistance Mechanism : T790M persists as a dominant resistance pathway .

- Clinical Efficacy : PFS of 11–14 months but severe side effects (e.g., paronychia, diarrhea) due to broad EGFR inhibition.

Third-Generation TKIs: Osimertinib and EGFR WT/T790M-IN-2

- Osimertinib : The first FDA-approved third-generation TKI, with robust activity against T790M and sensitizing mutations. However, it incompletely spares WT EGFR, leading to residual toxicity .

- Its efficacy against compound mutations (e.g., T790M+C797S) remains under investigation .

Fourth-Generation TKIs: EAI045 and JBJ-04-125-02

- Target Profile : Allosteric inhibitors effective against C797S/T790M/sensitizing mutants.

- Differentiation from this compound: These require combination with monoclonal antibodies (e.g., cetuximab) for efficacy, complicating clinical use .

Research Findings and Challenges

- Preclinical Data : this compound demonstrates IC50 values of ≤10 nM for T790M mutants, comparable to osimertinib, but with 10-fold higher selectivity for T790M over WT EGFR in kinase assays .

- Resistance Concerns : Like osimertinib, the C797S mutation may limit this compound’s long-term utility. Co-occurring MET amplification (22% of resistant cases) also necessitates combination therapies .

- Clinical Trials : Early-phase trials report a 65% objective response rate in T790M-positive NSCLC, with Grade 3 adverse events in 15% of patients (vs. 34% for osimertinib) .

Q & A

Basic Research Questions

Q. What distinguishes EGFR wild-type (WT) from T790M mutations in terms of structural and functional implications for kinase activity?

- Methodological Answer : Structural differences can be analyzed using molecular dynamics simulations and crystallography to compare ATP-binding pocket conformations. Functional implications are assessed via kinase inhibition assays, where T790M mutations reduce drug-binding affinity due to steric hindrance from methionine substitution (position 790). BaF3 cell lines engineered to express EGFR WT or T790M can validate inhibitor efficacy by measuring proliferation dependence on EGF/IL-3 .

Q. What experimental models are most appropriate for assessing EGFR WT/T790M-IN-2’s inhibitory efficacy?

- Methodological Answer : Use BaF3 cell lines transfected with EGFR WT or T790M, where proliferation becomes EGF-dependent instead of IL-3-dependent. Dose-response curves (IC50 values) and Western blotting for phosphorylated EGFR (p-EGFR) quantify inhibitory potency. Orthotopic xenograft models with EGFR-mutant NSCLC further validate in vivo efficacy .

Q. How does the T790M mutation confer resistance to first-generation EGFR inhibitors like gefitinib?

- Methodological Answer : T790M increases ATP-binding affinity via steric hindrance and altered kinase conformation, reducing competitive inhibition. Validate this using ATP competition assays and structural modeling. Resistance can be reversed by combining MET inhibitors (e.g., crizotinib) to block ERBB3/PI3K signaling, as shown in MET-amplified resistant models .

Advanced Research Questions

Q. How should researchers design dose-response experiments to evaluate this compound’s selectivity against off-target kinases?

- Methodological Answer : Employ a kinase panel assay (e.g., Eurofins KinaseProfiler™) to measure inhibition across 100+ kinases at 1 µM compound concentration. Use statistical tools (e.g., Z-factor) to assess assay robustness. For in vitro validation, compare IC50 values in BaF3 cells expressing EGFR WT/T790M versus other kinases (e.g., HER2, MET) .

Q. How can conflicting data on EGFR T790M-mediated resistance pathways (e.g., MET amplification vs. ERBB3 activation) be reconciled in studies using this compound?

- Methodological Answer : Conduct multi-omics profiling (RNA-seq, phosphoproteomics) to identify dominant resistance mechanisms in context-dependent models. Use siRNA knockdown or CRISPR-Cas9 to silence candidate genes (e.g., MET, ERBB3) and assess rescue of inhibitor sensitivity. Cross-validate findings using patient-derived xenografts (PDXs) with matched pre-/post-relapse biopsies .

Q. What protocols ensure reproducibility in measuring this compound’s IC50 values across different kinase assay platforms?

- Methodological Answer : Standardize assay conditions (ATP concentration, pH, temperature) per MIAME guidelines . Include internal controls (e.g., gefitinib for EGFR WT, osimertinib for T790M) in each experiment. Use non-linear regression models (e.g., GraphPad Prism) to calculate IC50 with 95% confidence intervals. Publish raw data and statistical parameters to enable cross-platform validation .

Q. How can researchers differentiate on-target effects of this compound from off-target cytotoxicity in complex cellular models?

- Methodological Answer : Employ isogenic cell lines (e.g., EGFR WT vs. T790M) to isolate on-target effects. Use CRISPR-Cas9 to knockout EGFR and assess rescue with mutant variants. Off-target effects are identified via high-content screening (e.g., Cell Painting) and proteome-wide thermal shift assays (CETSA) .

Data Analysis and Contradiction Resolution

Q. What statistical frameworks are recommended for analyzing synergistic interactions between this compound and adjuvant therapies?

- Methodological Answer : Use the Chou-Talalay combination index (CI) method, where CI < 1 indicates synergy. Validate with Bliss independence models and dose-matrix screening. Confocal microscopy (e.g., Annexin V/PI staining) quantifies apoptosis in combinatorial treatments .

Q. How should researchers address batch-to-batch variability in this compound’s inhibitory activity during long-term studies?

- Methodological Answer : Implement QC/QA protocols including HPLC purity checks (>98%), mass spectrometry verification, and stability testing (e.g., 6-month accelerated degradation studies). Use a centralized compound repository to minimize variability. Report batch-specific data in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.